molecular formula C6H5FN2O3 B11819184 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid

5-Fluoro-4-methoxypyrimidine-2-carboxylic acid

Cat. No.: B11819184
M. Wt: 172.11 g/mol
InChI Key: XKVTZCMSDQAWHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid typically involves the fluorination of a pyrimidine precursor. One common method includes the reaction of 4-methoxypyrimidine-2-carboxylic acid with a fluorinating agent under controlled conditions . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the fluorination process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom’s high electronegativity and low propensity to engage in hydrogen bond formation contribute to its biological activity . The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methoxypyrimidine-2-carboxylic acid is unique due to the presence of both fluorine and methoxy groups on the pyrimidine ring. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

5-fluoro-4-methoxypyrimidine-2-carboxylic acid

InChI

InChI=1S/C6H5FN2O3/c1-12-5-3(7)2-8-4(9-5)6(10)11/h2H,1H3,(H,10,11)

InChI Key

XKVTZCMSDQAWHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1F)C(=O)O

Origin of Product

United States

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